molecular formula C17H20N2 B155769 1-Benzhydryl-3-methylazetidin-3-amine CAS No. 133891-52-8

1-Benzhydryl-3-methylazetidin-3-amine

Cat. No. B155769
M. Wt: 252.35 g/mol
InChI Key: FFUOJTXKVPVKGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Benzhydryl-3-methylazetidin-3-amine involves several key steps and reagents. In one study, chiral 1,3-perhydrobenzoxazines were prepared and reacted with alkylmagnesium bromides and trimethylaluminum to yield open amino alcohols. These were further processed to obtain primary amines with excellent chemical yields and enantiomeric excesses . Another approach involved the formation of 1-methyl-1H-benzimidazol-2-amine through cycloaddition, followed by N-methylation and cycloaddition with chloroacetyl chloride to introduce a four-membered β-lactam ring, resulting in a series of azetidine-2-one derivatives . Additionally, regio- and stereoselective alkylation of 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine was performed to obtain 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which can be functionalized at various positions. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones, where the substituents at C-2 and C-4 were confirmed to have cis stereochemistry through X-ray diffraction analysis . The presence of a benzhydryl group and other substituents influences the overall molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by the substituents and the stereochemistry of the molecule. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involved the reaction of primary amines with α,γ-dibromo esters, leading to the formation of a single isomer . The reactivity of these compounds can lead to a variety of products, including α-aminolactones as minor products.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as 1-Benzhydryl-3-methylazetidin-3-amine, are determined by their molecular structure and functional groups. These properties include solubility, melting point, and stability, which are essential for their potential application in medicinal chemistry. For example, the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives were evaluated, indicating that the physical and chemical properties of these compounds contribute to their biological activities .

Case Studies and Applications

Several of the synthesized azetidine derivatives have been evaluated for their biological activities. Compounds with good antibacterial activity and cytotoxic activity in vitro were identified among the synthesized azetidine-2-one derivatives . Furthermore, some benzazole, thiazolidinone, and azetidin-2-one derivatives showed remarkable anti-diabetic and renoprotective activities, highlighting the therapeutic potential of these compounds .

Scientific Research Applications

Biological Perspective

  • Field : Medicinal and Process Chemistry
  • Application : Benzhydryl amines have activities as anti-leishmanial, antiviral, antibacterial, and anti-aromatase and other miscellaneous properties .
  • Methods : The synthesis of Benzhydryl amines involves both metal and metal-free racemic and asymmetric synthetic approaches .
  • Results : Benzhydryl amines have shown activity against intestinal helminthes, filariae, trichomonads, as well as trypanosomes. Their hydroxy analogs exhibit antioxidant and antitumor activities and also inhibit many protein kinases .

Anti-Breast Cancer Activity

  • Field : Pharmaceutical Chemistry
  • Application : 1-Benzhydryl-Piperazine-Based HDAC Inhibitors have been discovered with Anti-Breast Cancer Activity .
  • Methods : The design and discovery of potent HDAC inhibitors, with 1-benzhydryl piperazine as a surface recognition group, that differ in hydrocarbon linker .
  • Results : In vitro HDAC screening identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Iodine-Mediated 1,2-Aryl Migration

  • Field : Organic Chemistry
  • Application : An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved .
  • Methods : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .
  • Results : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Synthesis Routes

  • Field : Synthetic Chemistry
  • Application : There are various synthesis routes for 1-Benzhydryl-3-methylazetidin-3-amine.
  • Methods : The specific methods and experimental details are not provided in the source.
  • Results : The outcomes of these synthesis routes are not specified in the source.

Iodine-Mediated 1,2-Aryl Migration

  • Field : Organic Chemistry
  • Application : An iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions has been achieved .
  • Methods : The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .
  • Results : This sequential synthetic process is operationally simple and can be successfully conducted on a gram scale .

Synthesis of 1-Benzhydryl-3-Methylazetidin-3-ol

  • Field : Synthetic Chemistry
  • Application : 1-Benzhydryl-3-Methylazetidin-3-ol is a derivative of 1-Benzhydryl-3-methylazetidin-3-amine .
  • Methods : The specific methods and experimental details are not provided in the source .
  • Results : The outcomes of these synthesis routes are not specified in the source .

properties

IUPAC Name

1-benzhydryl-3-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOJTXKVPVKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434228
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-methylazetidin-3-amine

CAS RN

133891-52-8
Record name 1-(Diphenylmethyl)-3-methylazetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of triphenylphosphine (3.97 g, 15.14 mmol) and 3-azido-1-benzhydryl-3-methyl-azetidine (2.1 g, 7.57 mmol) in THF (20 mL) and water (2 mL) was stirred for 48 h. The solvent was removed in vacuo and a solution of hydrochloric acid (1M, 100 mL) was added to the residue. The aqueous solution was washed with DCM (50 mL) and the aqueous solution was basified to pH 8 with a solution of sodium hydroxide in water (1M). Then, the aqueous solution was extracted with EtOAc (3×50 mL). The combined organic phase was concentrated in vacuo and the residue was purified by column chromatography on silica gel (eluting with 10-100% EtOAc in petroleum ether) to give crude 1-benzhydryl-3-methyl-azetidin-3-ylamine (1.6 g, 6.37 mmol, 84%). 1H NMR (CDCl3, 400 MHz): δ7.40-7.33 (m, 4H), 7.21-7.25 (m, 4H), 7.12-7.18 (m, 2H), 4.22-4.30 (m, 1H), 3.10-3.20 (m, 2H), 2.80-2.92 (m, 2H), 1.41-1.47 (m, 3H). The two NH2 protons were not observed in CDCl3.
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
3-azido-1-benzhydryl-3-methyl-azetidine
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methanesulfonic acid 1-benzhydryl-3-methyl-azetidin-3-yl ester (12 g, 36.3 mmol) in DCM (100 mL) was added a saturated solution of ammonia in MeOH (200 mL) and the mixture was stirred for 3 h. The solvent was removed in vacuo and the residue was purified by column chromatography on silica gel (eluting with 0-100% EtOAc in petroleum ether) to give 1-benzhydryl-3-methyl-azetidin-3-ylamine (5.31 g, 58%), which was used directly in step F. Alternatively, 1-benzhydryl-3-methyl-azetidin-3-ylamine can be prepared via steps D and E. TLC (eluting with 20% EtOAc/heptane) Rf=0.2.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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